(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide chemical structure and properties
(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide chemical structure and properties
The Strategic Role of (S)-2-Amino-N-methyl-N-(pyrazin-2-ylmethyl)propionamide in Advanced Drug Design: A Technical Whitepaper
Executive Summary
In the landscape of targeted oncology and apoptosis-modulating therapeutics, the design of small-molecule peptidomimetics requires surgical precision in pharmacophore selection. (S)-2-Amino-N-methyl-N-(pyrazin-2-ylmethyl)propionamide (CAS 1354020-61-3) is a highly specialized chiral building block. As an N-methylated L-alanine derivative coupled to a pyrazine ring, it serves as a critical structural motif for developing Second Mitochondria-derived Activator of Caspases (SMAC) mimetics and Inhibitor of Apoptosis Protein (IAP) antagonists [2].
This technical guide deconstructs the physicochemical properties, structural causality, and experimental workflows associated with this vital intermediate, providing drug development professionals with actionable, field-proven insights.
Chemical Identity and Core Physicochemical Properties
Understanding the baseline physicochemical parameters of this intermediate is essential for predicting its behavior in downstream synthesis and biological environments. The compound exhibits high polarity and a rigid hydrogen-bonding network [1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide |
| CAS Registry Number | 1354020-61-3 |
| Molecular Formula | C9H14N4O |
| Molecular Weight | 194.23 g/mol |
| Topological Polar Surface Area (TPSA) | 72.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
| Heavy Atom Count | 14 |
Structural Causality in Pharmacophore Design
As a Senior Application Scientist, I emphasize that every atom in a lead intermediate must serve a distinct mechanistic purpose. The architecture of (S)-2-Amino-N-methyl-N-(pyrazin-2-ylmethyl)propionamide is not arbitrary; it is a highly optimized mimic of the N-terminal AVPI (Ala-Val-Pro-Ile) binding motif of the endogenous SMAC protein [3].
-
The (S)-Alanine Core: The (S)-stereocenter is non-negotiable. It structurally mimics the natural L-alanine of the SMAC protein. The methyl group of the alanine moiety must project precisely into a small, highly conserved hydrophobic sub-pocket within the BIR3 domain of XIAP or cIAP1/2. Inversion to the (R)-enantiomer typically results in a >100-fold loss of binding affinity.
-
The N-Methylation Strategy: Why methylate the N-terminus? Unmodified peptides are rapidly degraded by aminopeptidases in vivo. N-methylation restricts the conformational flexibility of the peptide bond, locking the molecule into a bioactive conformation, while simultaneously shielding it from proteolytic cleavage. This dramatically enhances both the half-life and cellular permeability of the final drug candidate.
-
The Pyrazine-2-ylmethyl Moiety: Traditional SMAC mimetics often utilize benzene or pyridine rings. However, substituting these with an electron-deficient pyrazine ring lowers the overall lipophilicity (LogP), reducing non-specific protein binding and improving aqueous solubility. Furthermore, the two nitrogen atoms in the pyrazine ring act as potent hydrogen bond acceptors, engaging with backbone amides in the target protein's binding groove.
Experimental Workflows & Methodologies
To ensure scientific integrity, the protocols described below are designed as self-validating systems. Causality is built into every reagent choice to maximize yield and optical purity.
Protocol A: Step-by-Step Chemical Synthesis Workflow
This protocol outlines the synthesis of the intermediate from commercially available starting materials.
-
Reductive Amination:
-
Action: React pyrazine-2-carboxaldehyde (1.0 eq) with methylamine hydrochloride (1.5 eq) in a solvent mixture of DCE/MeOH (1:1). Add sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq) at 0°C, then stir at room temperature for 12 hours.
-
Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent, preventing the over-reduction of the pyrazine ring while selectively reducing the intermediate imine to N-methyl-1-(pyrazin-2-yl)methanamine.
-
-
Amide Coupling:
-
Action: Dissolve the resulting secondary amine (1.0 eq) and Boc-L-alanine (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 4 hours.
-
Causality: HATU is strictly required here instead of standard EDC/NHS. The secondary amine is sterically hindered. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling rate and suppresses epimerization of the chiral (S)-alanine center, preserving the critical optical purity.
-
-
Boc Deprotection:
-
Action: Treat the Boc-protected intermediate with a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature. Concentrate under vacuum and neutralize with saturated NaHCO3 to yield the final product.
-
Caption: Chemical synthesis workflow for (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide.
Protocol B: In Vitro Validation via Fluorescence Polarization (FP)
To validate that derivatives of this compound successfully engage the target, a homogeneous FP assay is utilized.
-
Tracer Preparation: Utilize a fluorescently labeled SMAC peptide (e.g., Abu-RPF-K(5-Fam)-NH2) at a fixed concentration of 5 nM.
-
Protein Incubation: Incubate the tracer with recombinant XIAP BIR3 domain protein (20 nM) in assay buffer (100 mM potassium phosphate, pH 7.5, 100 μg/mL bovine gamma globulin, 0.02% sodium azide).
-
Displacement: Titrate the synthesized compound (serial dilutions from 10 μM to 0.1 nM) into the complex.
-
Readout & Causality: Measure polarization (mP). Why FP? FP is self-validating. When the tracer is bound to the massive XIAP protein, it tumbles slowly, yielding high polarization. If the test compound successfully mimics SMAC, it displaces the tracer. The freed tracer tumbles rapidly in solution, causing a measurable drop in mP. This directly confirms target engagement without requiring wash steps that could disrupt equilibrium.
Pathway Integration: The SMAC/IAP Axis
Compounds utilizing the (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide core act as molecular saboteurs within the apoptotic pathway. In cancer cells, IAP proteins (like XIAP and survivin) are frequently overexpressed, binding to and inhibiting Caspases 3, 7, and 9, thereby granting the tumor cell immortality [2].
By mimicking the natural SMAC protein, drugs containing this pharmacophore bind to the BIR domains of IAPs, forcing them to release the caspases. This disinhibition restores the cell's natural apoptotic machinery, leading to programmed cell death.
Caption: Mechanism of action for SMAC mimetics targeting the IAP-mediated apoptotic pathway.
References
- Title: (S)
- Source: acs.
- Source: researchgate.
